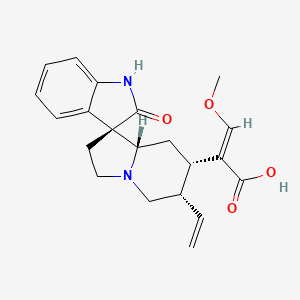
18,19-Dehydrocorynoxinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,19-Dehydrocorynoxinic acid is a natural product found in Uncaria rhynchophylla with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Research indicates that 18,19-dehydrocorynoxinic acid exhibits neuroprotective properties. A study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) release in primary cultured rat cortical microglia with an IC50 ranging from 13.7 to 19.0 μM. This suggests its potential use in treating neuroinflammatory conditions and neurodegenerative diseases .
Cardiovascular Benefits
The compound has also been studied for its cardiovascular effects. It has shown promise in lowering blood pressure and inducing vasodilation. In vitro studies have indicated that it can significantly inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF-BB), thereby potentially preventing vascular proliferative diseases such as atherosclerosis .
Study on Neuroprotective Activities
A notable study focused on the isolation and identification of metabolites of isocorynoxeine (a related alkaloid) and their neuroprotective activities in HT22 cells. The findings suggested that these metabolites, including this compound, could protect against oxidative stress-induced cell death, further supporting its application in neuroprotection .
Clinical Implications
In clinical settings, the compound's efficacy has been evaluated concerning its pharmacokinetics and safety profile. A study involving the administration of isocorynoxeine derivatives showed that these compounds could be detected in rat plasma and bile after oral administration, indicating their bioavailability and potential therapeutic relevance .
Data Tables
| Property | Value |
|---|---|
| IC50 for NO release | 13.7 - 19.0 μM |
| Effects on VSMCs | Inhibition of PDGF-BB-induced proliferation (25.0 - 88.0%) |
| Bioavailability | Detected in plasma and bile post-administration |
Eigenschaften
Molekularformel |
C21H24N2O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(E)-2-[(3S,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21+/m1/s1 |
InChI-Schlüssel |
ZGSZUQKKUBVUPV-DPVGDGHMSA-N |
Isomerische SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O |
Kanonische SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O |
Synonyme |
18,19-dehydrocorynoxinic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















